

Systematic review of DMPA's association with breast cancer risk

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DMPA and Breast Cancer: A Systematic Review of the Evidence

A detailed examination of the association between Depot medroxyprogesterone acetate (DMPA) and breast cancer risk, drawing on key systematic reviews and case-control studies.

The relationship between the injectable contraceptive Depot medroxyprogesterone acetate (DMPA) and the risk of developing breast cancer has been a subject of extensive research and debate. This guide provides a systematic comparison of the available evidence, summarizing quantitative data from key studies and detailing the experimental protocols employed. The aim is to offer researchers, scientists, and drug development professionals a clear and objective overview of the current state of knowledge.

Quantitative Data Synthesis

A 2023 systematic review by Zürcher et al. provides a recent and comprehensive overview of the literature. The review included ten studies, the majority of which were case-control in design. The findings across these studies are not entirely consistent, but a general pattern emerges.

Most of the included studies did not find an overall increase in breast cancer risk among women who had ever used DMPA.^{[1][2][3]} However, some studies suggest a slightly elevated

risk for certain subgroups. Two studies identified in the review showed a statistically significant increase in the overall risk of breast cancer among DMPA users.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The table below summarizes the key quantitative findings from the primary studies included in the Zürcher et al. systematic review and other significant publications.

Study (Year)	Study Design	Population	Comparison Group	Key Finding (Odds Ratio/Relative Risk [95% CI])
WHO Collaborative Study (1991)	Hospital-based case-control	Women in Kenya, Mexico, and Thailand	Never-users	Ever-use: RR = 1.21 [0.96–1.52] [4]
Paul et al. (1989)	Population-based case-control	Women aged 25-54 in New Zealand	Never-users	Ever-use: RR = 1.0 [0.8–1.3]
Li et al. (2012)	Population-based case-control	Women aged 20-44 in Seattle, USA	Never-users	Recent use (≥ 12 months): OR = 2.2 [1.2–4.2] [2]
Strom et al. (2004)	Population-based case-control	Women aged 35-64 in the USA	Never-users	Ever-use: OR = 0.9 [0.7–1.2]
Urban et al. (2012)	Case-control	Black women in South Africa	Never-users	Ever-use: OR = 1.31 [1.03–1.65]
Lee et al. (1987)	Population-based case-control	Women aged 25-58 in Costa Rica	Never-users	Ever-use: RR = 2.6 [1.4–4.7] [5] [6]
Pooled Analysis (Skegg et al., 1995)	Pooled case-control	Data from WHO and New Zealand studies	Never-users	Recent use (within 5 years): RR = 2.0 [1.5–2.8] [7]

CI = Confidence Interval; OR = Odds Ratio; RR = Relative Risk.

Experimental Protocols

The majority of studies investigating the link between DMPA and breast cancer risk have employed a case-control study design. Below are the detailed methodologies for some of the key experiments cited.

WHO Collaborative Study of Neoplasia and Steroid Contraceptives (1991)

- Study Design: A hospital-based case-control study conducted in five hospitals across Kenya, Mexico, and Thailand.
- Participants:
 - Cases: 869 women newly diagnosed with breast cancer.
 - Controls: 11,890 women of similar age admitted to the same hospitals for conditions unrelated to steroid contraceptive use.[\[4\]](#)
- Data Collection: Standardized questionnaires were administered in the local language by trained interviewers. Information was collected on demographics, reproductive and contraceptive history, and other known risk factors for breast cancer.
- Statistical Analysis: Relative risks (RRs) and 95% confidence intervals (CIs) were calculated to estimate the association between DMPA use and breast cancer risk. The analysis adjusted for potential confounding factors.

Li et al. (2012)

- Study Design: A population-based case-control study in the Seattle-Puget Sound metropolitan area, USA.
- Participants:
 - Cases: 1,028 women aged 20 to 44 years diagnosed with invasive breast cancer.
 - Controls: Women without a history of breast cancer, identified through random-digit dialing and matched to cases by age.

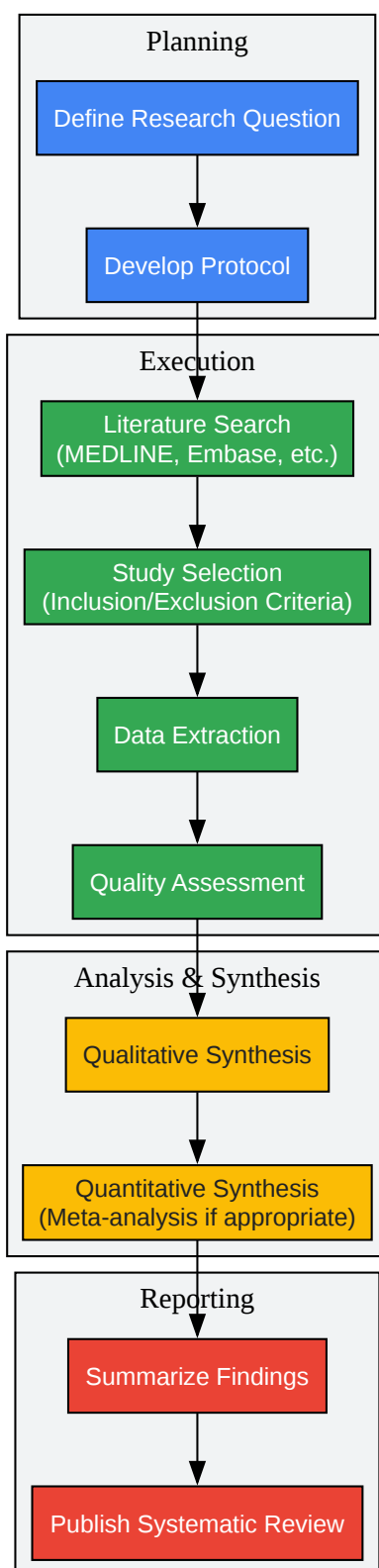
- **Data Collection:** Detailed information on DMPA use and other relevant covariates was obtained through structured, in-person, interviewer-administered questionnaires.[\[2\]](#)
- **Statistical Analysis:** Unconditional logistic regression was used to calculate odds ratios (ORs) and 95% CIs, adjusting for potential confounders such as age, race, and reproductive history.

Paul et al. (1989)

- **Study Design:** A nationwide population-based case-control study in New Zealand.
- **Participants:**
 - **Cases:** 891 women aged 25-54 with newly diagnosed breast cancer.
 - **Controls:** 1,864 women selected at random from the electoral rolls.
- **Data Collection:** Women were interviewed by telephone about their past use of contraceptives and other potential risk factors for breast cancer.
- **Statistical Analysis:** Relative risks were calculated to assess the association between DMPA use and breast cancer.

Visualizing the Systematic Review Process

The following diagram illustrates the typical workflow of a systematic review, such as the one conducted by Zürcher et al. (2023), which forms the basis of this guide.



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Systematic review workflow.

Conclusion

The available evidence from systematic reviews and primary studies does not suggest a strong overall association between ever-use of DMPA and breast cancer risk. However, there is some indication of an increased risk for current or recent users, particularly younger women. Long-term use does not appear to be associated with an increased risk.[1][2] It is important for researchers and healthcare professionals to consider these nuances when evaluating the risk-benefit profile of DMPA. Further research may be needed to clarify the potential risks in specific subgroups of women.

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